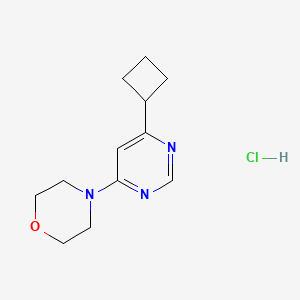
6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17F4N3O3 and its molecular weight is 435.379. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Materials Development
Extensive research on quinazoline derivatives, including those similar to 6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, has been conducted for their potential applications in optoelectronic materials. These derivatives are vital for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant value, especially for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This highlights the material's potential in fabricating devices with enhanced electroluminescent properties and its application in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Fluorinated Protein Design
In the field of protein design, fluorinated analogs of hydrophobic amino acids have been incorporated to create proteins with novel chemical and biological properties. Fluorination has been identified as an effective strategy to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and biological activity. This research is significant for the development of proteins with enhanced performance for medical and biotechnological applications (Buer & Marsh, 2012).
Aqueous Fluoroalkylation Reactions
Advancements in aqueous fluoroalkylation have been significant, with research focusing on the environment-friendly incorporation of fluorinated or fluoroalkylated groups into target molecules. This includes the use of water as a solvent or reactant in fluoroalkylation reactions, which is crucial for green chemistry. The development of catalytic systems and reagents for these reactions has been explored, showing potential for environmental benefits and advancements in the synthesis of fluorinated compounds (Song et al., 2018).
Anticancer Properties of Quinazoline Derivatives
Research on quinazoline derivatives has also explored their anticancer properties, particularly against colorectal cancer. These compounds inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. The flexibility of quinazoline derivatives in drug design has shown promising results in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles, underlining the therapeutic potential of such compounds (Moorthy et al., 2023).
Propiedades
IUPAC Name |
6-fluoro-3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O3/c22-14-4-5-17-16(11-14)19(30)28(20(31)26-17)15-6-8-27(9-7-15)18(29)12-2-1-3-13(10-12)21(23,24)25/h1-5,10-11,15H,6-9H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYRZXIGKKUXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)

![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2676524.png)

![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)
![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)
